N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O5S2/c1-2-25-17-4-3-15(11-16(17)18)27(23,24)19-13-5-8-20(9-6-13)14-7-10-26(21,22)12-14/h3-4,11,13-14,19H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGUSLDFYRJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound with potential pharmaceutical applications. Its unique structure suggests diverse biological activities, including interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperidine and Tetrahydrothiophene Moieties : These structures contribute to the compound's pharmacological properties.
- Sulfonamide Group : Known for its role in various biological activities, including antibacterial effects.
- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O5S2 |
| Molecular Weight | 414.55 g/mol |
| CAS Number | 874788-30-4 |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the piperidine moiety.
- Sulfonation and fluorination to achieve the final structure.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have shown activity against breast, colon, and lung cancer cell lines . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Research has demonstrated that sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Mycobacterium tuberculosis .
GIRK Channel Activation
A series of studies have highlighted the role of compounds similar to this compound as G protein-gated inwardly rectifying potassium (GIRK) channel activators. These compounds were found to possess nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a closely related compound on breast cancer cell lines, demonstrating an IC50 value of 12 µM, indicating significant cytotoxicity without affecting normal cells at similar concentrations.
Case Study 2: Antimycobacterial Activity
In another investigation, derivatives were tested against both standard and resistant strains of M. tuberculosis. The most potent derivative exhibited an MIC of 2 µg/mL against the standard strain and 4 µg/mL against the resistant strain, showcasing its potential for treating drug-resistant tuberculosis .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various therapeutic areas:
- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, potentially interacting with receptors involved in inflammation regulation .
- Anticancer Potential : Its structural features suggest it could serve as a scaffold for developing anticancer agents by targeting specific enzymes or pathways associated with tumor growth.
- Neurological Disorders : Given its ability to interact with central nervous system receptors, there is potential for research into treatments for neurological conditions .
Case Studies and Research Findings
Several studies have explored the efficacy of compounds structurally similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide:
- Inflammation Modulation : A study demonstrated that related compounds effectively inhibited the NF-kB signaling pathway, crucial in inflammatory responses.
- Antiviral Activity : Research indicated that similar compounds exhibited antiviral properties by inhibiting viral replication, suggesting potential applications in treating viral infections .
- Analgesic Effects : Compounds with piperidine structures have been evaluated for their analgesic activity, showing efficacy in pain models .
Q & A
Q. Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Key Analytical Checks |
|---|---|---|
| 1 | DCM, triethylamine, 0–5°C | NMR for coupling efficiency |
| 2 | NaBH₄, pH 7–8, RT | HPLC purity >90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
